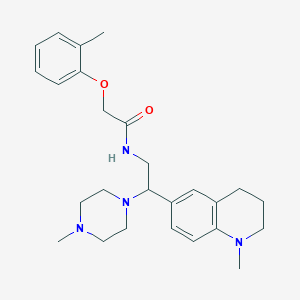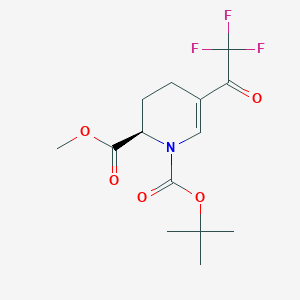
Fluorure de 2-aminoéthane-1-sulfonyle chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoethane-1-sulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C₂H₆FNO₂S·HCl. It is known for its applications in organic synthesis and as an intermediate in the production of various sulfonamide compounds . This compound is typically found in a powdered form and is known for its stability under normal storage conditions .
Applications De Recherche Scientifique
2-Aminoethane-1-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary targets of 2-Aminoethane-1-sulfonyl fluoride hydrochloride are serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .
Mode of Action
2-Aminoethane-1-sulfonyl fluoride hydrochloride irreversibly inhibits serine proteases by reacting with the hydroxyl group in the active site of these enzymes . This interaction prevents the enzymes from catalyzing their respective reactions, leading to a change in the biochemical processes they are involved in .
Biochemical Pathways
By inhibiting serine proteases, 2-Aminoethane-1-sulfonyl fluoride hydrochloride affects several biochemical pathways. For instance, it can disrupt the digestion process, hinder the immune response, affect blood coagulation, and alter cell signaling pathways . The downstream effects of these disruptions depend on the specific protease being inhibited and the biological process it is involved in .
Pharmacokinetics
Like other small molecules, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, determining its effectiveness in inhibiting serine proteases .
Result of Action
The molecular and cellular effects of 2-Aminoethane-1-sulfonyl fluoride hydrochloride’s action are the inhibition of serine proteases and the subsequent disruption of the biological processes they are involved in . This can lead to various physiological effects, depending on the specific proteases being inhibited .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Aminoethane-1-sulfonyl fluoride hydrochloride . For instance, extreme pH or temperature conditions could affect the compound’s stability, while the presence of other molecules could compete with the compound for binding to serine proteases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Aminoethane-1-sulfonyl fluoride hydrochloride is synthesized through a series of chemical reactions. One common method involves the reaction of 2-aminoethanesulfonic acid with thionyl chloride to produce 2-aminoethanesulfonyl chloride. This intermediate is then reacted with hydrogen fluoride to yield 2-aminoethane-1-sulfonyl fluoride, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of 2-aminoethane-1-sulfonyl fluoride hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Aminoethane-1-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-aminoethanesulfonic acid and hydrogen fluoride.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various sulfonamide derivatives.
Hydrolysis Products: The primary products are 2-aminoethanesulfonic acid and hydrogen fluoride.
Comparaison Avec Des Composés Similaires
2-Aminoethanesulfonic Acid:
Sulfonamide Derivatives: These compounds share the sulfonyl group but differ in their specific substituents and functional groups.
Uniqueness: 2-Aminoethane-1-sulfonyl fluoride hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to act as an enzyme inhibitor sets it apart from other similar compounds .
Propriétés
IUPAC Name |
2-aminoethanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6FNO2S.ClH/c3-7(5,6)2-1-4;/h1-2,4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYBPWSRDARZHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClFNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1169199-27-2 |
Source


|
| Record name | 2-aminoethane-1-sulfonyl fluoride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2374338.png)
![ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2374339.png)
![1-[2-(Methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2374340.png)


![N-cyclohexyl-4-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-methylbenzenesulfonamide](/img/structure/B2374344.png)

![N-[2-[3-(Aminosulfonyl)-4-methoxyphenyl]ethyl]-5-chloro-2-methoxy-benzamide](/img/structure/B2374347.png)
![N-(5-{2-[(4-aminophenyl)amino]-1,3-thiazol-4-yl}-4-methyl-1,3-thiazol-2-yl)acetamide hydrobromide](/img/structure/B2374351.png)
![N-[1-Hydroxy-1-(4-methylphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2374352.png)

![N-(2,3-dimethylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2374354.png)

